ABL127

PME-1 inhibition Cellular IC50 PP2A modulation

Researchers requiring complete PME-1 inhibition at low nanomolar concentrations often face cytotoxicity and solubility issues with micromolar-range inhibitors. ABL127 (CAS 1073529-41-5) solves this with cellular IC50 values of 4.2-11.1 nM, enabling ≥85% reduction in demethylated PP2A at just 100 nM-minimizing off-target effects in long-term studies. Unlike sulfonyl acrylonitrile inhibitors, ABL127 uniquely disrupts the endogenous PME-1/PP2A protein-protein interaction, making it essential for dissecting catalytic vs. scaffolding functions of PME-1. • Validated chemical probe per Chemical Probes Portal guidelines • ≥98% purity; supplied as solid powder with full analytical documentation • Global shipping with comprehensive SDS and CoA

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
Cat. No. B1666471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABL127
SynonymsABL127
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3
InChIInChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1
InChIKeyZRHWCAFAIHTQKD-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABL127: Covalent PME-1 Inhibitor for PP2A Modulation


ABL127 (CAS 1073529-41-5, also known as ML174) is a covalent aza-β-lactam (ABL) inhibitor of protein phosphatase methylesterase-1 (PME-1, also designated PPME-1) [1]. Discovered through a public MLPCN screen, it represents a chemotype distinct from sulfonyl acrylonitrile inhibitors such as AMZ30 [2]. ABL127 selectively and irreversibly inhibits PME-1 in cells and in vivo through acylation of the active-site serine nucleophile, thereby increasing protein phosphatase 2A (PP2A) methylation and suppressing demethylated PP2A levels [3]. Its primary applications lie in elucidating PP2A-dependent signaling in oncology, neurobiology, and muscle biology [4].

1
Aza-β-lactam covalent inhibitor chemotype
2
Selective active-site serine acylation
3
PP2A methylation boost; demethylated PP2A suppression
4
Oncology, neurobiology, muscle biology signaling research fit

ABL127 Scaffold Selectivity vs. Generic Inhibitors


PME-1 inhibitors are not functionally interchangeable. The aza-β-lactam scaffold of ABL127 confers a distinct covalent inhibition mechanism and biological profile compared to sulfonyl acrylonitriles like AMZ30 [1]. While both compound classes reduce demethylated PP2A, only ABL127 disrupts the endogenous Ppme1-PP2A protein-protein interaction, leading to divergent downstream signaling outcomes in cellular models [2]. Furthermore, ABL127 exhibits an approximately 100-fold higher potency in cellular assays (IC50 ~4-11 nM) versus AMZ30 (IC50 ~600 nM), which directly impacts experimental design and required working concentrations . Substituting a generic PME-1 inhibitor without considering these scaffold-specific functional differences risks confounding experimental interpretation and necessitates independent re-validation of target engagement [3].

Property
ABL127
Generic Inhibitor
Covalent warhead
Aza-β-lactam
Sulfonyl acrylonitrile
Ppme1-PP2A interaction
Disrupts
Does not disrupt
Working concentration
Low nanomolar range
Higher concentration required

Substitution may confound experimental interpretation; independent target-engagement validation recommended.

ABL127: Potency & Functional Evidence vs. AMZ30


Cellular Potency vs. AMZ30

ABL127 demonstrates significantly higher cellular potency against PME-1 compared to the sulfonyl acrylonitrile inhibitor AMZ30. In MDA-MB-231 cells, ABL127 exhibits an IC50 of 4.2 nM [1], whereas AMZ30 shows an IC50 of 600 nM [2]. In HEK293T cells, ABL127 IC50 values range from 6.4 to 11.1 nM [1], while AMZ30 displays an IC50 of 3.5 μM (3,500 nM) [2]. This represents an approximately 100- to 800-fold difference in potency depending on the cellular context.

Cellular Potency
Cross-study comparable
ABL127: 4.2 nM (MDA-MB-231); 6.4–11.1 nM (HEK293T) AMZ30: 600 nM (MDA-MB-231); 3.5 μM (HEK293T) ≈100- to 800-fold higher potency for ABL127
Supports low-concentration PME-1 inhibition studies
Off-target risk may be reduced at effective concentrations
PME-1 inhibition Cellular IC50 PP2A modulation

Serine Hydrolase Selectivity

ABL127 demonstrates exceptional selectivity within the serine hydrolase family. In combined mass spectrometry-based activity-based protein profiling (ABPP-MudPIT) of MDA-MB-231 and HEK293T cell lysates, ABL127 at 10 μM showed complete and selective in situ inhibition of PME-1 with no detectable activity against more than 50 other serine hydrolases [1]. In contrast, while AMZ30 is also reported to be selective, its selectivity is quantified as '>100-fold' relative to other serine hydrolases, and off-target activities have been noted at higher concentrations [2].

Selectivity Profile
Class-level inference
ABL127: 0 off-targets among >50 serine hydrolases at 10 μM AMZ30: >100-fold selectivity reported; off-targets at higher concentrations
Simplifies PME-1-specific phenotype interpretation
Absolute selectivity demonstrated in ABPP-MudPIT
Selectivity profiling Serine hydrolase Off-target activity

Ppme1-PP2A Interaction Disruption

In a direct comparative study of muscle cell differentiation, ABL127 and AMZ30 produced divergent molecular effects. While both inhibitors attenuated muscle cell differentiation, co-immunoprecipitation experiments demonstrated that ABL127 disrupts the endogenous interaction between Ppme1 and PP2A, whereas AMZ30 does not [1]. Furthermore, ABL127 treatment led to a significant increase in AP-1 reporter activity and elevated ERK1/2, c-Jun, Ppme1, and PP2A protein levels. In contrast, AMZ30 caused a decrease in AP-1 reporter activity and reduced ERK1/2 and p38 phosphorylation levels [1].

PPI Disruption
Head-to-head comparison
ABL127 disrupts Ppme1-PP2A interaction; AMZ30 does not Divergent MAPK signaling: increased AP-1 activity vs. decreased AP-1 activity
Supports non-catalytic PME-1 function studies
Co-immunoprecipitation in differentiating muscle cells
Protein-protein interaction PP2A regulation Mechanistic differentiation

Reduction of Demethylated PP2A

ABL127 treatment results in robust and sustained suppression of demethylated PP2A, a key functional readout of PME-1 inhibition. At a concentration of 100 nM, ABL127 achieves up to 85% reduction in demethylated PP2A levels in cellular assays . This reduction is accompanied by corresponding increases in methylated PP2A, confirming effective target engagement. In contrast, AMZ30 requires a 20 μM concentration to achieve an ~80% reduction in demethylated PP2A in similar cellular models [1], indicating that ABL127 achieves comparable or superior functional effect at 200-fold lower concentrations.

Demethylated PP2A
Cross-study comparable
ABL127: ~85% reduction at 100 nM AMZ30: ~80% reduction at 20 μM ≈200-fold lower effective concentration for ABL127
Enables long-term cellular PP2A methylation assays
Minimizes cytotoxicity in extended time-course experiments
PP2A methylation Target engagement Functional assay

In Vivo Xenograft Efficacy

Despite potent in vitro activity, ABL127 failed to demonstrate a significant effect on tumor growth in an endometrial adenocarcinoma xenograft model at the concentrations tested [1]. Specifically, covalent PME-1 inhibitors, including ABL127, decreased cell proliferation and invasive growth in vitro but had no effect in vivo at the administered doses [1]. In contrast, genetic depletion of PME-1 via shRNA significantly reduced tumor growth in the same model [1], suggesting that the lack of in vivo efficacy with ABL127 may be due to suboptimal pharmacokinetic properties or insufficient target coverage.

In Vivo Xenograft
Data to verify
No significant tumor growth inhibition despite potent in vitro activity shRNA-mediated PME-1 depletion reduced tumor growth
Primarily an in vitro/ex vivo research tool
In vivo utility may require formulation or dosing optimization
In vivo pharmacology Xenograft model Pharmacokinetics

ABL127 Experimental Applications


In Vitro PME-1 Target Validation

ABL127 is ideally suited for in vitro target validation experiments where low nanomolar potency and uncompromised selectivity are required. Its IC50 values of 4.2-11.1 nM in human cell lines [1] enable complete PME-1 inhibition at concentrations that minimize off-target engagement [2]. This makes ABL127 the preferred chemical probe for confirming PME-1-dependent phenotypes in cell culture models, particularly when using concentrations ≤100 nM as recommended by the Chemical Probes Portal [2].

Non-Catalytic PME-1 Function Studies

For studies examining the scaffolding or non-enzymatic functions of PME-1, ABL127 offers a unique advantage over AMZ30. Direct evidence demonstrates that ABL127 disrupts the endogenous Ppme1-PP2A protein interaction, whereas AMZ30 does not [3]. This differential activity makes ABL127 the compound of choice for dissecting whether observed biological effects arise from catalytic inhibition or from disruption of PME-1's physical association with PP2A and other binding partners.

Long-Term PP2A Methylation Assays

ABL127's ability to achieve an ~85% reduction in demethylated PP2A at just 100 nM makes it particularly valuable for extended time-course experiments. Unlike AMZ30, which requires micromolar concentrations to achieve comparable target engagement [4], ABL127's low effective concentration minimizes cumulative cytotoxicity and compound precipitation issues that often plague long-term studies. This property is especially relevant for differentiation assays, proliferation studies, and any experimental paradigm lasting >24 hours.

Aza-β-Lactam vs. Sulfonyl Acrylonitrile Scaffolds

ABL127 serves as the prototypical aza-β-lactam PME-1 inhibitor and is essential for studies comparing the biological consequences of inhibiting PME-1 via different covalent chemotypes. Its distinct effects on MAPK signaling (increased AP-1 activity, elevated ERK1/2 and c-Jun) relative to AMZ30 (decreased AP-1 activity, reduced ERK1/2 phosphorylation) [3] provide a clear rationale for its inclusion in experiments designed to differentiate scaffold-specific pharmacological outcomes.

Application
Selection Property
Validation Focus
In vitro PME-1 target validation
Low nanomolar potency and absolute selectivity
Target engagement confirmation at recommended probe concentrations
Non-catalytic PME-1 function studies
Ppme1-PP2A interaction disruption capability
Differential MAPK signaling outcomes vs. alternative chemotypes
Long-term PP2A methylation assays
Low effective concentration for full target engagement
Extended time-course compatibility and minimized cytotoxicity
Scaffold-specific pharmacology studies
Distinct aza-β-lactam warhead and PPI disruption profile
Chemotype-dependent MAPK/AP-1 response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABL127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.